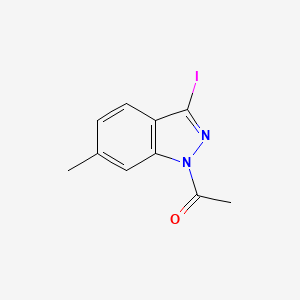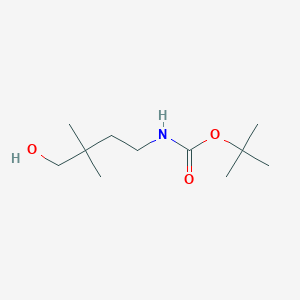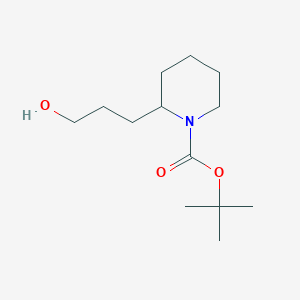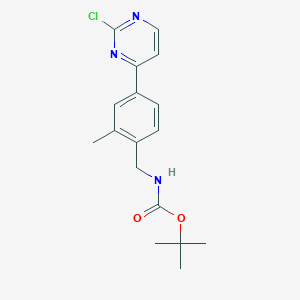
(1s,2r)-2-Bromo-2,3-dihydro-1h-inden-1-ol
Descripción general
Descripción
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its common names and synonyms .
Synthesis Analysis
Synthesis analysis involves understanding the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D structure of the molecule, including the arrangement of atoms and the stereochemistry. This can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Chemical reactions analysis involves understanding the reactions that the compound can undergo. This includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined experimentally .Aplicaciones Científicas De Investigación
Brominated Compounds in Flavor Characterization
Research has explored the characterization of flavors in plants, specifically in the context of mushroom-like flavors in Melittis melissophyllum L., where brominated compounds play a role in flavor profiles. This study utilized gas chromatography to characterize the plant's flavor, suggesting applications in natural flavor extraction and analysis (Maggi, Papa, & Vittori, 2012).
Brominated Flame Retardants and Environmental Impact
A significant area of research involves brominated flame retardants (BFRs), focusing on their occurrence, environmental impact, and toxicity. Studies have examined the presence of novel BFRs in various environments and their potential risks, reflecting concerns over their widespread use and persistence in ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).
Brominated Compounds in Organic Synthesis
The synthesis and applications of brominated compounds in organic chemistry, such as in the creation of 2-Fluoro-4-bromobiphenyl, are explored for their relevance in manufacturing pharmaceuticals and other chemicals. This reflects the utility of brominated intermediates in synthesizing complex organic molecules (Qiu et al., 2009).
Ecotoxicology and Biodegradability of Brominated Compounds
Environmental studies have investigated the ecotoxicology and biodegradability of brominated compounds, addressing concerns over their persistence and impact on ecosystems. This research underscores the need for understanding the environmental fate of these compounds to mitigate potential harms (Ezechiáš, Covino, & Cajthaml, 2014).
Brominated Compounds in Analytical Chemistry
Advancements in solid-state nuclear magnetic resonance (NMR) spectroscopy involving bromine highlight the analytical applications of brominated compounds in studying molecular structures and dynamics. This research contributes to the development of analytical techniques for complex molecular systems (Szell & Bryce, 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTESDSDXFLYAKZ-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356222 | |
| Record name | (1s,2r)-2-bromo-2,3-dihydro-1h-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,2r)-2-Bromo-2,3-dihydro-1h-inden-1-ol | |
CAS RN |
180681-90-7 | |
| Record name | (1s,2r)-2-bromo-2,3-dihydro-1h-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3048667.png)




![Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3048674.png)



![Methanamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B3048680.png)


